2-(Benzyloxy)thiophenol
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Overview
Description
2-(Benzyloxy)thiophenol, also known as benzyl 2-thienyl ether, is a chemical compound with the molecular formula C₆H₅SC₆H₅O. It consists of a thiophenol (thiol) group (–SH) attached to a benzyl (–C₆H₅CH₂–) group via an oxygen atom. Thiophenols are aromatic compounds containing a sulfur atom in the phenyl ring, and they exhibit unique reactivity due to the presence of the sulfur atom.
Synthetic Routes and Reaction Conditions:
Etherification Reaction: This method involves reacting benzyl alcohol with thiophenol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Suzuki–Miyaura Coupling: This method utilizes a boron reagent, such as a boronic acid, to couple benzyl halides (e.g., benzyl bromide) with thiophenol derivatives.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale etherification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized catalysts can enhance the efficiency of the process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the ether linkage.
Substitution Reactions: The benzyl group can be substituted by various nucleophiles (e.g., halides, amines) to form new derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.
Substitution Reactions: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products:
Hydrolysis: Benzyl alcohol and thiophenol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)thiophenol has several scientific research applications, including:
Environmental and Biological Detection: Thiophenol derivatives, including this compound, are used in the detection and monitoring of thiophenol levels in environmental and biological systems.
Catalytic Transformations: Research on this compound explores the development of efficient catalytic methods for its synthesis.
Materials Science:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)thiophenol involves its reactivity due to the presence of the sulfur atom in the thiophenol group. The sulfur atom can participate in various chemical reactions, including nucleophilic substitution and hydrolysis. The benzyl group provides stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Thiophenol: A simpler compound with a thiol group attached directly to a phenyl ring.
Benzyl Alcohol: Contains a benzyl group attached to a hydroxyl group.
Comparison:
Uniqueness: 2-(Benzyloxy)thiophenol is unique due to the presence of both a thiophenol group and a benzyl group connected via an oxygen atom.
Properties
IUPAC Name |
2-phenylmethoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNQXSQBZZNPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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